molecular formula C9H10F2N2O2 B13316926 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid

2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid

Cat. No.: B13316926
M. Wt: 216.18 g/mol
InChI Key: RMYCDJDTFIROST-UHFFFAOYSA-N
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Description

2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a dimethylamino group and a difluoroacetic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-(dimethylamino)pyridine with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroacetic acid moiety can enhance the compound’s stability and reactivity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

    2-(Dimethylamino)pyridine: Lacks the difluoroacetic acid moiety, making it less reactive in certain chemical reactions.

    2,2-Difluoroacetic acid: Does not contain the pyridine ring, limiting its applications in organic synthesis.

    6-(Dimethylamino)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of difluoroacetic acid.

Uniqueness: 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid is unique due to the combination of the dimethylamino group and the difluoroacetic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

2-[6-(dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid

InChI

InChI=1S/C9H10F2N2O2/c1-13(2)7-4-3-6(5-12-7)9(10,11)8(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

RMYCDJDTFIROST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(C(=O)O)(F)F

Origin of Product

United States

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